12-Oxododecanoic acid

概要

説明

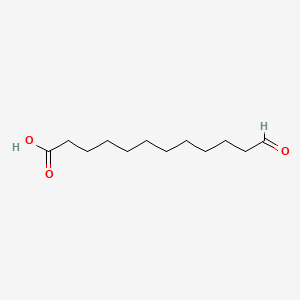

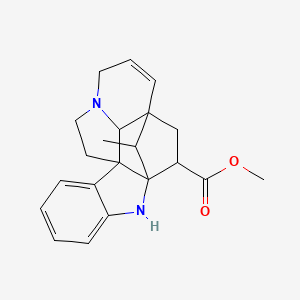

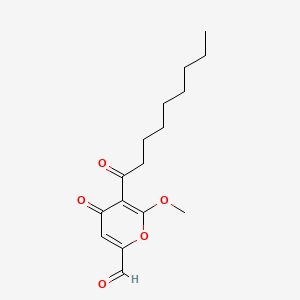

12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.

科学的研究の応用

Plant Defense Mechanisms

12-Oxo-phytodieonic acid (OPDA), a key component of the octadecanoid pathway in plants, plays a crucial role in plant self-defense mechanisms. Studies have shown that OPDA is a biologically active regulator in rice, particularly in response to wounding and treatment with fungal elicitors like chitosan. This research marks significant progress in understanding inducible octadecanoid pathway components in monocot cereal crops like rice (Rakwal et al., 2002).

Catalytic Oxidation and Polymer Synthesis

12-Oxododecanoic acid has been studied in the context of catalytic oxidation, particularly in the synthesis of long-chain dicarboxylic acids like 1,12-dodecanedioic acid, which are valuable for polymer synthesis. Research demonstrates the oxidation of cyclododecanone and other ketones to produce these acids using various catalysts (Gauthard et al., 2005).

Anode Material Synthesis in Batteries

In the field of energy storage, 12-oxododecanoic acid is involved in the synthesis of anode materials like Li4Ti5O12 for lithium-ion batteries. Using sol-gel methods with oxalic acid as a chelating agent, researchers have developed anode materials with enhanced electrochemical properties (Hao et al., 2006).

Biochemistry and Enzymatic Reactions

The efficient in vitro synthesis of (+)-cis-12-Oxo-phytodienoic Acid (OPDA) using flaxseed extract and an allene oxide cyclase has been explored. This study provides insights into the enzymatic reactions and yield improvement for OPDA, an important metabolite in plant biochemistry (Kajiwara et al., 2012).

Oxidation Mechanism and Cytochrome P4504A1 Studies

Research on the oxidation mechanism of 12-halododecanoic acids by cytochrome P4504A1 offers insights into the fatty acid ω-hydroxylation regiospecificity. These studies contribute to understanding the enzymatic oxidation process at a molecular level, particularly the oxidation to 12-oxododecanoic acid (He et al., 2005).

Electrochemical Processes

In electrochemical studies, the role of oxalic acid as a key metabolite in the anodic oxidation of complex organic molecules has been investigated. This research is relevant for understanding the mineralization process in water treatment and the role of electrode materials in these reactions (Ferro et al., 2010).

特性

CAS番号 |

3956-80-7 |

|---|---|

製品名 |

12-Oxododecanoic acid |

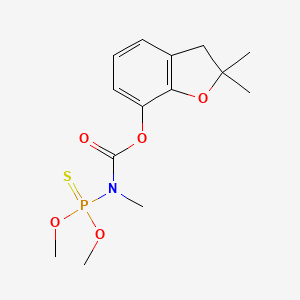

分子式 |

C12H22O3 |

分子量 |

214.3 g/mol |

IUPAC名 |

12-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15) |

InChIキー |

KGEACANGAYABKT-UHFFFAOYSA-N |

SMILES |

C(CCCCCC(=O)O)CCCCC=O |

正規SMILES |

C(CCCCCC(=O)O)CCCCC=O |

その他のCAS番号 |

3956-80-7 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)

![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)